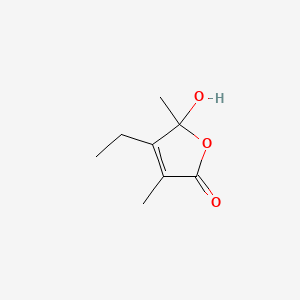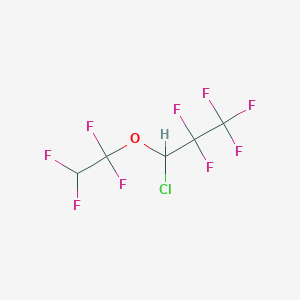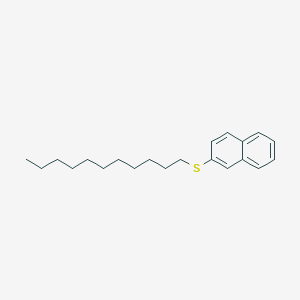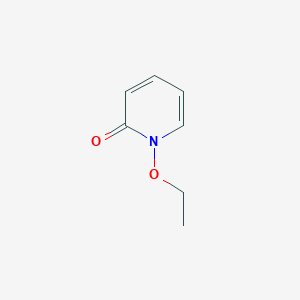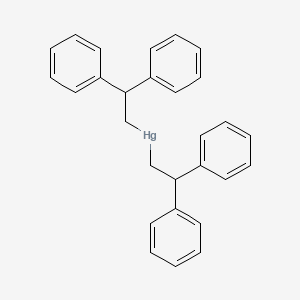
Bis(2,2-diphenylethyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,2-diphenylethyl)mercury: is an organomercury compound characterized by the presence of two 2,2-diphenylethyl groups bonded to a central mercury atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2-diphenylethyl)mercury typically involves the reaction of mercury(II) salts with 2,2-diphenylethyl reagents. One common method is the reaction of mercury(II) chloride with 2,2-diphenylethyl lithium or Grignard reagents under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. the principles of organomercury synthesis in a controlled environment would apply.
化学反応の分析
Types of Reactions: Bis(2,2-diphenylethyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic products.
Reduction: Reduction reactions can convert this compound to elemental mercury and organic by-products.
Substitution: The mercury atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields mercury(II) oxide and organic acids or alcohols, while reduction can produce elemental mercury and hydrocarbons.
科学的研究の応用
Bis(2,2-diphenylethyl)mercury has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound’s interactions with biological molecules are studied to understand mercury’s effects on biological systems.
Medicine: Research into the toxicological effects of organomercury compounds often includes this compound.
Industry: Although limited, its applications in industry include use in specialized chemical processes and materials science.
作用機序
The mechanism by which bis(2,2-diphenylethyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, disrupting their function and leading to toxic effects. The pathways involved include the inhibition of enzyme activity and interference with cellular signaling processes.
類似化合物との比較
Dimethylmercury: Another organomercury compound with two methyl groups bonded to mercury.
Diethylmercury: Similar to dimethylmercury but with ethyl groups.
Phenylmercury acetate: Contains a phenyl group bonded to mercury and is used as a preservative and antiseptic.
Uniqueness: Bis(2,2-diphenylethyl)mercury is unique due to the presence of bulky 2,2-diphenylethyl groups, which influence its reactivity and interactions with other molecules. This structural feature distinguishes it from simpler organomercury compounds like dimethylmercury and diethylmercury.
特性
CAS番号 |
38958-17-7 |
|---|---|
分子式 |
C28H26Hg |
分子量 |
563.1 g/mol |
IUPAC名 |
bis(2,2-diphenylethyl)mercury |
InChI |
InChI=1S/2C14H13.Hg/c2*1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2*2-12H,1H2; |
InChIキー |
SIBHMSCNWYFKTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C[Hg]CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


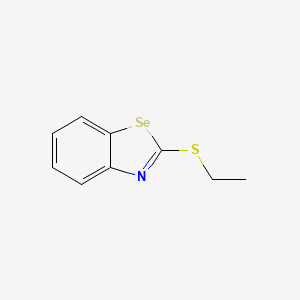
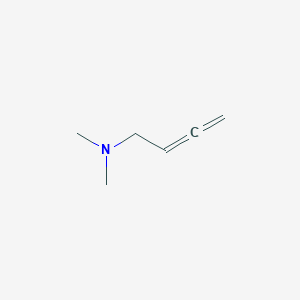
![Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-](/img/structure/B14659996.png)
![Trimethyl-[3-(prop-2-enoylamino)propyl]azanium](/img/structure/B14660008.png)
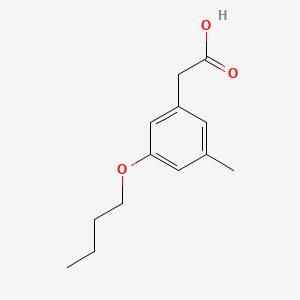
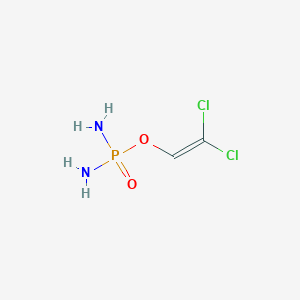
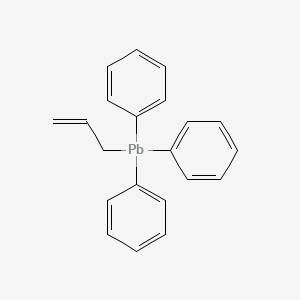
![2-[(4-Methylphenyl)methyl]aniline](/img/structure/B14660040.png)
![1-[(Butan-2-yl)oxy]-2-nitrobenzene](/img/structure/B14660050.png)
